molecular formula C6H9NO5 B1317520 Succinylglycine CAS No. 5694-33-7

Succinylglycine

Cat. No.: B1317520
CAS No.: 5694-33-7
M. Wt: 175.14 g/mol
InChI Key: HQESMQVYRAJTEA-UHFFFAOYSA-N
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Description

Succinylglycine is a small molecule with the chemical formula C6H9NO5 and a molecular weight of 175.14 g/mol. It is an acylglycine with a succinyl group as the acyl moiety. Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders .

Scientific Research Applications

Succinylglycine has several scientific research applications, including:

    Chemistry: It is used as a biomarker for the diagnosis of fatty acid oxidation disorders.

    Biology: this compound is studied for its role in metabolic pathways and its involvement in various biochemical processes.

    Medicine: Elevated levels of this compound in urine and blood are used as indicators for diagnosing metabolic disorders.

    Industry: this compound is used in the production of various biochemical reagents and as a standard in analytical chemistry.

Safety and Hazards

Succinylglycine can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Succinylglycine, a derivative of the amino acid glycine , is believed to target the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

This compound acts similarly to acetylcholine, a neurotransmitter involved in muscle contraction . It produces depolarization of the motor endplate at the myoneural junction, which causes sustained flaccid skeletal muscle paralysis produced by a state of accommodation that develops in adjacent excitable muscle membranes .

Biochemical Pathways

It’s known that acylglycines, a group that includes this compound, are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .

Pharmacokinetics

Similar compounds like succinylcholine are rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites . The distribution of such compounds is higher in neonates and infants due to a larger extracellular fluid volume, necessitating higher intravenous doses .

Result of Action

The primary result of this compound’s action is the paralysis of skeletal muscles . This is achieved through its depolarizing effect on the motor endplate at the myoneural junction, leading to a state of accommodation in adjacent excitable muscle membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that similar compounds like Succinylcholine are sensitive to plasma pseudocholinesterase levels, which can vary based on genetic factors and certain medical conditions .

Biochemical Analysis

Biochemical Properties

Succinylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as glycine N-acyltransferase, which catalyzes the reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine . This interaction is crucial for the production of this compound and other acylglycines, which are involved in the detoxification of acyl-CoA compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of this compound can disrupt normal cellular functions, leading to metabolic imbalances and oxidative stress. This compound has been observed to affect mitochondrial function, which is critical for energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of acyl-CoA compounds. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to this compound has been associated with alterations in cellular function and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. High doses of this compound can cause oxidative stress and mitochondrial dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of acyl-CoA compounds. It interacts with enzymes such as glycine N-acyltransferase, which facilitates the conversion of acyl-CoA to N-acylglycine. This process is essential for maintaining metabolic balance and preventing the accumulation of toxic acyl-CoA intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, influencing various cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, with mitochondrial this compound playing a critical role in energy production and metabolic regulation. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function .

Preparation Methods

Succinylglycine can be synthesized through various methods. One common synthetic route involves the reaction of succinimide with glycine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 0-5°C and the use of potassium hydroxide and bromine . The mixture is then warmed to 55-60°C and held at that temperature for two hours. After standing overnight at room temperature, the mixture is acidified with concentrated hydrochloric acid and evaporated to dryness . The residue is treated with warm alcohol, filtered, and the filtrate is evaporated to dryness. The final product is obtained through crystallization .

Chemical Reactions Analysis

Succinylglycine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxides.

    Reduction: It can be reduced to form this compound alcohols.

    Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Succinylglycine is similar to other acylglycines, such as:

  • N-acetylglycine
  • N-propionylglycine
  • N-butyrylglycine

What sets this compound apart is its specific succinyl group, which gives it unique properties and makes it a valuable biomarker for certain metabolic disorders . Other acylglycines may have different acyl groups, leading to variations in their biochemical roles and diagnostic significance .

Properties

IUPAC Name

4-(carboxymethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESMQVYRAJTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566015
Record name 4-[(Carboxymethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5694-33-7
Record name 4-[(Carboxymethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and molecular weight of Succinylglycine?

A1: The molecular formula of this compound is C5H9NO5. Its molecular weight is 175.13 g/mol.

Q2: Can this compound be used as a spacer group in the synthesis of bioconjugates?

A3: Yes, this compound, along with N-bromoacetyl-β-alanine, has been successfully employed as a carboxyl spacer reagent in creating water-soluble bovine serum albumin derivatives. [] These derivatives are valuable for directly conjugating proteins with low molecular weight haptens possessing amino groups.

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